

Comparative Crystallographic Analysis of Substituted Chloronitropyridines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-3-nitro-6-phenylpyridine**

Cat. No.: **B187298**

[Get Quote](#)

A detailed guide for researchers in drug development, offering a comparative analysis of the X-ray crystal structures of key chloronitropyridine derivatives. This guide provides essential crystallographic data and experimental protocols to support structural biology and medicinal chemistry efforts.

While the X-ray crystal structure for **2-Chloro-3-nitro-6-phenylpyridine** is not publicly available, this guide presents a comparative analysis of two closely related and well-characterized compounds: 2-Chloro-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine. Understanding the crystallographic properties of these analogs is crucial for predicting the structural behavior of novel derivatives and for designing targeted experiments.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 2-Chloro-3-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine, providing a basis for structural comparison.

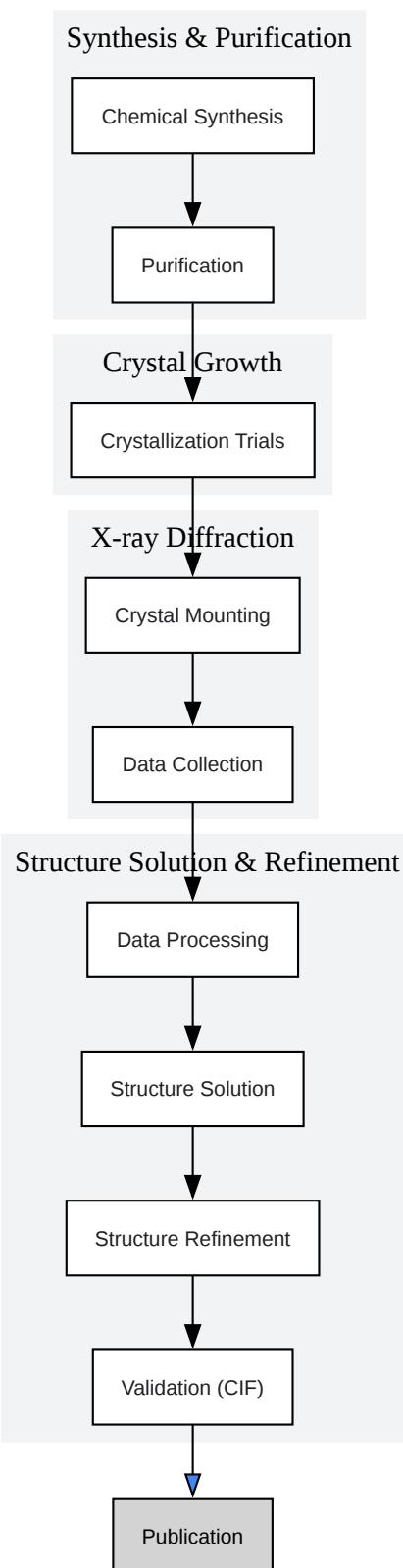
Parameter	2-Chloro-3-nitropyridine	2-Chloro-5-methyl-3-nitropyridine
Chemical Formula	<chem>C5H3ClN2O2</chem>	<chem>C6H5ClN2O2</chem>
Molecular Weight	158.54 g/mol	172.57 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	Pca2 ₁
Unit Cell Dimensions		
a	7.613(1) Å	21.435(6) Å
b	12.232(2) Å	8.151(2) Å
c	7.716(1) Å	8.494(2) Å
α	90°	90°
β	118.485(2)°	90°
γ	90°	90°
Volume (V)	631.5(2) Å ³	1484.0(7) Å ³
Molecules per unit cell (Z)	4	8
Temperature	293 K	298 K
R-factor	0.037	Not Reported
wR-factor	0.108	Not Reported

Experimental Protocols

The methodologies outlined below are standard procedures for single-crystal X-ray diffraction analysis and are representative of the protocols used to obtain the data for the compared compounds.

Synthesis and Crystallization

2-Chloro-3-nitropyridine: The synthesis method for this compound is not detailed in the provided crystallographic report. Crystals suitable for X-ray diffraction were obtained through standard crystallization techniques, likely involving slow evaporation from a suitable solvent.


2-Chloro-5-methyl-3-nitropyridine: This compound was prepared by the chlorination of 2-hydroxy-5-methyl-3-nitropyridine using thionyl chloride. Crystals suitable for X-ray analysis were grown by slow evaporation of a solution of the compound in a 1:1 (v/v) mixture of hexane and methylene chloride at room temperature over one week.[[1](#)]

X-ray Data Collection and Structure Refinement

For both compounds, data were collected on a diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for determining the X-ray crystal structure of a small molecule.

[Click to download full resolution via product page](#)

Caption: General workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

Not applicable to the crystallographic data presented.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arctomsci.com [arctomsci.com]
- To cite this document: BenchChem. [Comparative Crystallographic Analysis of Substituted Chloronitropyridines]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187298#x-ray-crystal-structure-of-2-chloro-3-nitro-6-phenylpyridine\]](https://www.benchchem.com/product/b187298#x-ray-crystal-structure-of-2-chloro-3-nitro-6-phenylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com